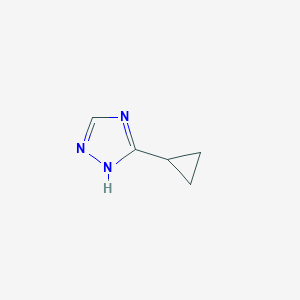

3-Cyclopropyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-4(1)5-6-3-7-8-5/h3-4H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIRQJGWLMORDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599042 | |

| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211390-33-8 | |

| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation for 3 Cyclopropyl 1h 1,2,4 Triazole

Established Synthetic Pathways to 3-Cyclopropyl-1H-1,2,4-triazole

Established methods for synthesizing the 1,2,4-triazole (B32235) scaffold, which are applicable to its 3-cyclopropyl derivative, often involve sequential reactions that build the heterocyclic ring in a controlled manner.

Multi-step synthesis provides a reliable route to this compound by constructing the triazole ring from acyclic precursors. A common sequence involves the initial preparation of a key intermediate, such as a hydrazide or an amidine, derived from a cyclopropyl-containing starting material like cyclopropanecarboxylic acid.

One typical multi-stage process for creating 1,2,4-triazole-3-thiones, a related class of compounds, involves several distinct steps:

Esterification of the initial carboxylic acid.

Hydrazinolysis of the resulting ester to form a carbohydrazide (B1668358) (e.g., cyclopropanecarbohydrazide).

Formation of carbothioamides .

Alkaline cyclization to yield the triazole thione ring .

A similar pathway can be adapted for this compound. For instance, cyclopropanecarbohydrazide (B1346824) can be reacted with a suitable one-carbon source, such as formamide, followed by cyclization to form the triazole ring. Microwave irradiation can be employed to accelerate such reactions, often proceeding smoothly without a catalyst and showing excellent tolerance for various functional groups organic-chemistry.org.

Another established route involves the creation of oxamide-derived amidine reagents from precursors like methyl cumulate and hydrazides. isres.org These amidines, which are often stable crystalline solids, can then be reacted with hydrazine (B178648) salts to form the 1,2,4-triazole ring with high regioselectivity. organic-chemistry.org

Amidines and hydrazides are fundamental building blocks in the synthesis of the 1,2,4-triazole ring system due to the reactivity of their nucleophilic nitrogen atoms nih.gov. The reaction between these two components is a cornerstone of many synthetic strategies.

To synthesize this compound, cyclopropanecarboximidamide (B1267694) (the amidine) and a hydrazine derivative would be key reactants. The general reaction involves the condensation of the amidine with a hydrazine, leading to a hydrazonamide intermediate which then undergoes cyclization with the elimination of a small molecule, such as ammonia (B1221849) or water, to form the triazole ring.

Several specific methods highlight this approach:

A practical synthesis of 1,5-disubstituted-1,2,4-triazoles involves reacting stable, oxamide-derived amidine reagents with various hydrazine hydrochloride salts under mild conditions organic-chemistry.org.

A metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines can produce structurally diverse 1H-1,2,4-triazol-3-amines through a [2 + 1 + 2] cyclization process organic-chemistry.org.

Trifluoroacetimidohydrazides, which are themselves derived from hydrazines, can undergo oxidative cyclization to form trifluoromethyl-1,2,4-triazoles, demonstrating the versatility of hydrazide-based precursors isres.org.

Expedited and High-Efficiency Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. This has led to the development of expedited protocols, such as one-pot syntheses, and the application of green chemistry principles to the formation of 1,2,4-triazoles.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer a significant improvement in efficiency. Copper-catalyzed reactions are particularly prominent in the one-pot synthesis of 1,2,4-triazoles. nih.gov

A facile one-step method involves a copper-catalyzed tandem addition and oxidative cyclization. nih.gov This process can achieve sequential N-C and N-N bond formation under an air atmosphere, using readily available and inexpensive starting materials and catalysts. organic-chemistry.orgnih.gov For the synthesis of this compound, this could involve reacting a cyclopropyl-substituted nitrile with an amine in the presence of a copper catalyst.

Examples of efficient one-pot protocols include:

A copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization, using O2 as the oxidant. nih.govfrontiersin.org

A highly regioselective one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, with yields up to 90%. organic-chemistry.orgnih.govfrontiersin.org

A general approach for 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, activated by triflic anhydride, followed by microwave-induced cyclodehydration. nih.gov

These catalyst-controlled methodologies provide a practical and efficient means to access the 1,2,4-triazole scaffold with high yields and compatibility with diverse functional groups. isres.org

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

| Parameter | Considerations and Examples | Source |

|---|---|---|

| Catalyst | Copper catalysts like Cu(OAc)₂, CuBr, and nano-Cu⁰/Fe₃O₄ are common. Silver (Ag(I)) can also be used for regioselective control. | isres.orgnih.gov |

| Solvent | Polar solvents such as acetic acid (AcOH), methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (B130326) (i-PrOH) are often optimal, with AcOH noted to accelerate reaction rates. | organic-chemistry.org |

| Base | Bases like K₃PO₄ and diisopropylethylamine (DIPEA) are frequently used to facilitate the reaction. | isres.org |

| Oxidant | Molecular oxygen (O₂) from the air is a common and green oxidant in copper-catalyzed oxidative cyclizations. | nih.govnih.govfrontiersin.org |

| Energy Source | Microwave irradiation can significantly reduce reaction times compared to conventional heating. | organic-chemistry.orguthm.edu.my |

For instance, in the synthesis of 1,5-disubstituted 1,2,4-triazoles from amidines and hydrazine salts, polar solvents like alcohols are effective, and the use of acetic acid can increase the reaction speed. organic-chemistry.org In copper-catalyzed systems, an affordable catalyst like Cu(OAc)2 can be used without the need for an inert atmosphere. isres.org The choice between a copper or silver catalyst can even control the regioselectivity of the cycloaddition, leading to different isomers. isres.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. uthm.edu.myrsc.org

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents significantly reduces the environmental impact. consensus.app Water, in particular, has been used as a solvent for copper-catalyzed azide-alkyne cycloadditions (CuAAC) under mild, visible-light-promoted conditions. consensus.app

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. uthm.edu.my Ultrasound is another nonconventional energy source used to promote reactions. nih.govresearchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C), allows for easy separation from the reaction mixture and multiple reuse cycles without a significant loss of activity, aligning with the principle of waste prevention. consensus.app

Atom Economy: One-pot and multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification processes, minimizing chemical waste. isres.orgchapman.edu

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign. rsc.org

Computational Insights into Reaction Mechanisms

Theoretical Investigation of Intermolecular Coupling and Intramolecular Dehydrogenation

The synthesis of the 1,2,4-triazole ring system often involves the coupling of various precursors followed by a cyclization and dehydrogenation step. While specific computational studies directly detailing the intermolecular coupling and intramolecular dehydrogenation for the synthesis of this compound are not extensively documented in publicly available literature, general principles from theoretical studies on 1,2,4-triazole synthesis can be applied.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. This allows for the identification of the most probable reaction pathways. For the formation of a 1,2,4-triazole ring, the intermolecular coupling of precursors like amidines or their equivalents with hydrazides or related compounds is a critical step. Theoretical calculations can model the approach of the reacting molecules, the formation of initial adducts, and the subsequent bond formations.

Intramolecular dehydrogenation is frequently the final step in achieving the aromaticity of the triazole ring. Computational models can elucidate the mechanism of this process, whether it occurs spontaneously, is thermally induced, or is facilitated by an oxidizing agent. These models can calculate the activation energy barriers for different potential dehydrogenation pathways, thereby predicting the feasibility of the reaction under specific conditions. Plausible mechanisms for the synthesis of substituted 1,2,4-triazoles often depict a cyclization step followed by the elimination of a small molecule, such as water or ammonia, leading to the stable aromatic ring. nih.gov

For instance, a plausible mechanism for the formation of a 3,5-disubstituted-1,2,4-triazole involves the reaction of an oxime with a hydrazonoyl hydrochloride to form a dihydrotriazole (B8588859) intermediate. nih.gov Subsequent dehydroxylation and condensation lead to the final triazole product. nih.gov DFT calculations can be used to model each step of this pathway, providing insights into the geometry of the transition states and the energetics of the reaction.

Simulation of Acid-Catalytic Hydrolysis and Rearrangements

Acid catalysis plays a crucial role in many organic reactions, including the synthesis and potential subsequent reactions of heterocyclic compounds. Computational simulations provide a molecular-level understanding of how acid catalysts influence reaction mechanisms, such as hydrolysis and rearrangements.

In the context of this compound, understanding its behavior under acidic conditions is important. Protonation of the triazole ring can significantly alter its electronic structure and reactivity. DFT calculations have been employed to study the protonation of the parent 1,2,4-triazole. dnu.dp.ua These studies analyze various reactivity descriptors to identify the most likely sites of protonation, with the nitrogen atoms being the primary candidates. dnu.dp.ua The calculations can also predict changes in the infrared (IR) and Raman spectra upon protonation, which can be correlated with experimental data. dnu.dp.ua For the 1,2,4-triazole ring, theoretical studies suggest that the N4 position is a preferred site for protonation. dnu.dp.ua

Furthermore, computational studies can explore the possibility of acid-catalyzed rearrangements. For instance, the 3-aza-Cope rearrangement of related nitrogen-containing compounds has been investigated using high-level computational methods. nih.gov These studies reveal how protonation can switch the reaction mechanism from a stepwise to a concerted pathway. nih.gov Similar computational approaches could be applied to investigate potential rearrangements of the cyclopropyl (B3062369) group or the triazole ring itself under acidic conditions, providing valuable predictions about the stability and reactivity of this compound in acidic environments.

Advanced Spectroscopic and Computational Characterization of 3 Cyclopropyl 1h 1,2,4 Triazole

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for confirming the molecular structure, identifying functional groups, and probing the electronic environment of the constituent atoms.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For 1,2,4-triazole (B32235) derivatives, both ¹H and ¹³C NMR are crucial for verifying the molecular structure and for differentiating between potential isomers. ijsr.net

The ¹H-NMR spectrum of 3-Cyclopropyl-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons on the triazole ring, the cyclopropyl (B3062369) substituent, and the N-H proton. The chemical shift of the C5-H proton on the triazole ring is anticipated to appear as a singlet in the aromatic region. The protons of the cyclopropyl group will present as a more complex set of multiplets in the upfield region due to spin-spin coupling. The methine proton (CH) will be a multiplet, coupled to the four methylene (B1212753) protons (CH₂), which themselves will likely appear as two distinct multiplets due to their diastereotopic nature. The N-H proton of the triazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Based on data from analogous substituted 1,2,4-triazoles, the expected chemical shifts are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Triazole) | 11.0 - 14.0 | broad singlet |

| C5-H (Triazole) | 8.0 - 8.5 | singlet |

| CH (Cyclopropyl) | 1.9 - 2.5 | multiplet |

| CH₂ (Cyclopropyl) | 0.8 - 1.2 | multiplet |

| CH₂' (Cyclopropyl) | 0.6 - 1.0 | multiplet |

Note: The expected values are estimated based on the analysis of structurally related 1,2,4-triazole derivatives.

The ¹³C-NMR spectrum provides essential information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the triazole ring and the carbons of the cyclopropyl group. The C3 and C5 carbons of the triazole ring are expected to resonate at downfield chemical shifts, characteristic of carbons in heteroaromatic systems. The C3 carbon, being directly attached to the cyclopropyl group, will appear at a significantly different shift compared to the C5 carbon. The cyclopropyl carbons will appear in the upfield region, with the methine carbon (CH) at a lower field than the methylene (CH₂) carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (Triazole) | 160 - 165 |

| C5 (Triazole) | 145 - 155 |

| CH (Cyclopropyl) | 5 - 15 |

| CH₂ (Cyclopropyl) | 4 - 10 |

Note: The expected values are estimated based on the analysis of structurally related 1,2,4-triazole derivatives. ijsr.net

Computational methods are increasingly used to predict NMR chemical shifts, serving as a powerful tool to support experimental data and confirm structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), has proven reliable for calculating the ¹H and ¹³C chemical shifts of heterocyclic compounds, including 1,2,4-triazole derivatives. mdpi.comresearchgate.netresearchgate.net

This approach involves optimizing the molecular geometry of this compound and then calculating the isotropic magnetic shielding constants for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory, provide predicted chemical shifts that can be compared directly with experimental spectra. nih.gov Studies on similar triazole systems have shown good correlation between GIAO-calculated and experimental shifts, making it a valuable method for verifying the assignment of complex spectra and resolving structural ambiguities. mdpi.com

The interpretation of NMR spectra for triazole compounds can sometimes be complicated by the presence of paramagnetic species. Trace amounts of metal ions, particularly copper, which is often used as a catalyst in the synthesis of triazoles, can lead to significant broadening of NMR signals and shifts in their resonance frequencies. This occurs due to the interaction of the unpaired electrons of the paramagnetic metal with the nuclear spins of the analyte. The proximity of the metal ion to the triazole ring can disproportionately affect the signals of the ring protons and carbons, often rendering them broad and difficult to observe. Recognizing these paramagnetic effects is crucial for accurate spectral analysis and may necessitate purification steps to remove residual metal catalysts.

For this compound, the FTIR and Raman spectra are expected to show characteristic bands for the N-H, C-H, C=N, and N-N bonds, as well as vibrations associated with the triazole and cyclopropyl rings. nih.gov

Key expected vibrational modes include:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H group in the triazole ring. researchgate.net

C-H stretching: Aromatic C-H stretching from the triazole ring is expected around 3000-3100 cm⁻¹, while the C-H stretching of the cyclopropyl group will appear just below 3000 cm⁻¹.

C=N and N=N stretching: Vibrations corresponding to the C=N and N=N double bonds within the triazole ring typically appear in the 1400-1600 cm⁻¹ region. ijsr.net

Ring vibrations: Skeletal vibrations of the triazole ring (ring breathing, deformation) occur in the fingerprint region (below 1400 cm⁻¹).

Cyclopropyl group vibrations: The cyclopropyl ring has characteristic deformation and breathing modes, often found in the 800-1050 cm⁻¹ range.

Assignments for these vibrational modes can be supported by DFT calculations, which provide theoretical frequencies and intensities that correlate well with experimental spectra. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch | 3100 - 3300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2900 - 3000 |

| C=N / N=N stretch | 1400 - 1600 |

| Ring Breathing/Deformation | 800 - 1400 |

Note: The expected frequency ranges are based on general spectroscopic data for 1,2,4-triazoles and cyclopropyl-containing compounds. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful analytical technique, is instrumental in identifying the functional groups and vibrational modes within a molecule. For 1,2,4-triazole and its derivatives, FT-IR spectra reveal characteristic absorption bands that correspond to specific bond vibrations.

Key vibrational frequencies for the 1,2,4-triazole ring system include:

N-H Stretching: Typically observed in the region of 3100-3200 cm⁻¹. ijsr.net

C-H Aromatic Stretching: Bands appearing around 3000-3100 cm⁻¹. researchgate.net

C=N and N=N Stretching: These vibrations are characteristic of the triazole ring and appear in the 1400-1600 cm⁻¹ region. ijsr.netresearchgate.net

C-N Stretching: Found at various frequencies, contributing to the fingerprint region of the spectrum.

For substituted 1,2,4-triazoles, the presence of additional functional groups will introduce new characteristic bands. For instance, in 3-amino-1,2,4-triazole, a strong band around 3211 cm⁻¹ is attributed to the N-H stretching of the amino group. researchgate.net The interaction of triazoles with other molecules, such as dinitrogen, can be studied by observing shifts in these vibrational frequencies, particularly the N-H stretching mode, indicating the formation of hydrogen-bonded complexes. nih.gov

The table below presents a comparison of experimental and theoretical vibrational frequencies for a representative 1,2,4-triazole derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H Stretch | 3126 | - |

| C-H Aromatic Stretch | 3097, 3032 | - |

| C=C Aromatic Stretch | 1529, 1483 | - |

| N=N Stretch | 1543 | - |

| C-N Stretch (Triazole) | - | 1611, 1472, 1420 |

Note: The theoretical values are for the core triazole ring system and may vary based on the specific derivative and computational method used. Experimental data is for a generic 1,2,4-triazole. researchgate.net

Electronic Spectroscopy for Molecular Orbital Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. For 1,2,4-triazole derivatives, the absorption bands are typically associated with π → π* transitions within the heterocyclic ring. researchgate.net The unsubstituted 1H-1,2,4-triazole exhibits a very weak absorption at approximately 205 nm. ijsr.netresearchgate.net

Substituents on the triazole ring can cause a shift in the absorption maximum (λmax). For example, N-acetylation of 1,2,4-triazole results in a bathochromic (red) shift to 221.5 nm. ijsr.net In some substituted mercapto-1,2,4-triazoles, two distinct absorption bands can be observed in the ranges of 252-256 nm and 288-298 nm, with the latter being attributed to the C=S chromophore. ijsr.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the energies of electronic transitions, the oscillator strengths (a measure of the transition probability), and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net TD-DFT studies on 3,5-diamino-1,2,4-triazole have been performed to understand its electronic absorption properties. researchgate.net The low Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gap in some triazole complexes suggests high reactivity and low energy required for electronic excitation. dntb.gov.ua

The following table summarizes typical UV-Vis absorption data for 1,2,4-triazole and a substituted derivative.

| Compound | λmax (nm) | Type of Transition |

| 1H-1,2,4-triazole | 205 | π → π |

| N-acetyl-1,2,4-triazole | 221.5 | π → π |

| 5-substituted-3-mercapto-1,2,4-triazoles | 252-256 | π → π* (ring) |

| 288-298 | n → π* (C=S) |

Data sourced from general literature on 1,2,4-triazole spectroscopy. ijsr.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. In the mass spectra of 1,2,3-triazole derivatives, the molecular ion peak (P+) is consistently strong, and a [P+1]+ peak is often significant. rsc.org The subsequent fragmentation is highly dependent on the nature of the substituents on the triazole ring. rsc.org

For 1,2,4-triazole derivatives, common fragmentation pathways involve the sequential loss of neutral molecules. researchgate.net For instance, glucopyranosyl derivatives of 1,2,4-triazole show common fragment ions at m/z 331, 127, and 109. researchgate.net Amino-substituted derivatives often exhibit a common fragment at an m/z value of 60. researchgate.net The fragmentation patterns of 1,2,4-triazole-3-thiones have also been investigated, providing insights into their ion decay pathways. researchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of this compound. uni.lu These theoretical values can aid in the identification of the compound in complex mixtures when coupled with experimental ion mobility mass spectrometry.

Below is a table of predicted collision cross-section values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 110.07127 | 127.0 |

| [M+Na]⁺ | 132.05321 | 137.7 |

| [M-H]⁻ | 108.05672 | 129.4 |

| [M+NH₄]⁺ | 127.09782 | 141.9 |

| [M+K]⁺ | 148.02715 | 134.2 |

| [M]⁺ | 109.06345 | 126.7 |

Data is based on predicted values for this compound. uni.lu

X-Ray Diffraction (XRD) for Solid-State Molecular Architecture (Applicability to related cyclopropyl triazoles)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular and crystal structure of a compound in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, studies on related cyclopropyl-substituted triazoles provide valuable insights into their solid-state architecture.

For example, the crystal structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole reveals that the triazole ring is planar and orthogonal to the cyclopropyl ring. epa.gov This study also indicated considerable delocalization of π-electron density within the triazole ring. epa.gov In the solid state, molecules of this compound associate through N-H···N hydrogen bonding to form supramolecular chains. epa.gov

Another related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, crystallizes in the orthorhombic space group. asianpubs.org In this structure, the cyclopropane (B1198618) ring is nearly perpendicular to both the phenyl and 1,2,4-triazole rings. asianpubs.org The crystal structure is stabilized by intermolecular O–H···N interactions and C-H···π stacking interactions. asianpubs.org

The table below summarizes crystallographic data for some related cyclopropyl triazole derivatives.

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole | Orthorhombic | Pnma | Triazole ring is planar and orthogonal to the cyclopropyl ring; N-H···N hydrogen bonding. epa.gov |

| 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole | Orthorhombic | Pbca | Cyclopropane ring is nearly vertical to the phenyl and triazole rings; O–H···N and C-H···π interactions. asianpubs.org |

| 4-(4-Cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁/c | Defined dihedral angles between the naphthalene, triazole, and cyclopropyl planes. researchgate.net |

Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are extensively used to investigate the molecular structure, electronic properties, and reactivity of 1,2,4-triazole derivatives. irjweb.comresearchgate.net These computational approaches allow for the calculation of optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials. researchgate.netirjweb.com

DFT methods, such as B3LYP, are widely employed for their balance of accuracy and computational cost. researchgate.net For instance, DFT calculations have been used to determine the molecular structure of 1,2,4-triazole, showing that the ring has a planar structure with calculated bond lengths and angles that are in good agreement with experimental data. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. irjweb.com

Hartree-Fock (HF) is an ab initio method that provides a fundamental starting point for more advanced calculations. researchgate.net Comparisons between DFT and HF results for properties like optimized geometries and electronic transitions can provide a more comprehensive understanding of the molecule's behavior. researchgate.net For some triazole derivatives, it has been observed that bond lengths predicted by DFT (B3LYP) may be slightly longer than experimental values, while bond angles are generally in good agreement. nih.gov

These computational studies are also valuable for predicting the reactivity of molecules. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and parameters like electronegativity and chemical hardness can be derived from these energies. acs.org Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. irjweb.com The study of protonation sites in 1,2,4-triazole has also been explored using DFT, analyzing reactivity descriptors and spectral data to determine the most likely nitrogen atom to be protonated. dnu.dp.ua

The following table provides a general comparison of the applications of DFT and HF methodologies in the study of triazole derivatives.

| Methodology | Applications | Key Insights |

| DFT (e.g., B3LYP) | Optimization of molecular geometry, calculation of vibrational frequencies, prediction of electronic spectra, generation of MEP maps. researchgate.netirjweb.com | Provides accurate molecular structures, vibrational assignments, insights into electronic transitions, and visualization of charge distribution. researchgate.netirjweb.com |

| Hartree-Fock (HF) | Calculation of molecular orbitals and electronic structure, often used as a baseline for more complex methods. researchgate.net | Offers a fundamental understanding of the electronic configuration and can be used in comparative studies with DFT to assess electron correlation effects. researchgate.net |

Optimized Geometric Structures (Bond Lengths, Bond Angles)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization calculations reveal a planar 1,2,4-triazole ring, a characteristic feature consistent with its aromatic nature. wikipedia.org

Below are representative tables of calculated bond lengths and bond angles for the 1H-tautomer of this compound, based on values reported for similar structures in the literature. rad-proceedings.org

Table 1: Representative Optimized Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| N1 | C5 | 1.33 |

| N1 | N2 | 1.38 |

| N2 | C3 | 1.31 |

| C3 | N4 | 1.36 |

| N4 | C5 | 1.32 |

| C3 | C6 | 1.48 |

Table 2: Representative Optimized Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C5 | N1 | N2 | 108.5 |

| N1 | N2 | C3 | 110.0 |

| N2 | C3 | N4 | 108.0 |

| C3 | N4 | C5 | 109.5 |

| N4 | C5 | N1 | 104.0 |

| N2 | C3 | C6 | 125.0 |

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Dipole Moment, Polarizability, Hyperpolarizability)

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Computational analysis provides deep insights into these characteristics.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the triazole ring. These areas are susceptible to electrophilic attack and are involved in hydrogen bonding. irjweb.comresearchgate.net Conversely, positive potential regions (blue) would be located around the hydrogen atoms.

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of a molecule is distorted by an external electric field. Polarizability relates to the linear response, while hyperpolarizability describes the non-linear response. Molecules with delocalized π-electron systems, such as the aromatic 1,2,4-triazole ring, often exhibit significant polarizability and hyperpolarizability, which are important for applications in non-linear optics.

Table 3: Representative Calculated Electronic Properties

| Property | Representative Value |

|---|---|

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Mean Polarizability (α) | ~100 - 120 (a.u.) |

| First Hyperpolarizability (β) | Varies significantly with method |

Note: These values are illustrative and highly dependent on the computational method and basis set used.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides a method for partitioning the total molecular charge among the individual atoms, offering a quantitative picture of the electronic distribution. irjweb.com In this compound, this analysis consistently shows that the nitrogen atoms of the triazole ring carry a net negative charge due to their high electronegativity. The carbon atoms within the triazole ring typically exhibit a partial positive charge, being bonded to more electronegative nitrogen atoms. The hydrogen atoms are also positively charged. The charge distribution is a key factor influencing the molecule's electrostatic potential and reactivity. researchgate.netresearchgate.net

Table 4: Illustrative Mulliken Atomic Charges

| Atom | Representative Charge (a.u.) |

|---|---|

| N1 | -0.30 |

| N2 | -0.15 |

| C3 | +0.25 |

| N4 | -0.35 |

| C5 | +0.20 |

| H (on N1) | +0.25 |

| C (Cyclopropyl) | Varies |

| H (Cyclopropyl) | +0.10 to +0.15 |

Note: Atomic charges are method-dependent and provide a qualitative guide to charge distribution.

Tautomeric Equilibria and Aromaticity Assessment

Unsubstituted and 3-substituted 1,2,4-triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For this compound, the primary tautomers are the 1H- and 2H- forms, with the 4H-tautomer also being a possibility. researchgate.netijsr.net The relative stability of these tautomers is a crucial aspect of the molecule's chemistry, as the dominant tautomer determines its physical and biological properties. researchgate.net

Computational studies on various 1,2,4-triazole derivatives have shown that the 1H tautomer is generally more stable than the 4H tautomer. researchgate.netnih.gov The relative energies of the tautomers can be calculated with high accuracy, and these calculations often show that the stability is influenced by factors such as the nature of the substituent and the solvent environment. researchgate.netepa.gov

The stability of the 1,2,4-triazole ring is largely due to its aromaticity. researchgate.net The planar, cyclic ring contains six π-electrons (one from each carbon, one from the N-H nitrogen, and one from each of the other two nitrogen atoms), satisfying Hückel's rule for aromaticity (4n+2 π-electrons). ijsr.netmdpi.com This delocalized π-electron system contributes to the ring's planarity and the intermediate bond lengths observed in its optimized structure. Aromaticity can be computationally assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of π-electron delocalization. epa.gov

Basis Set Selection and Computational Accuracy

The accuracy of any quantum chemical calculation is fundamentally dependent on two factors: the level of theory (the mathematical approximation to the Schrödinger equation) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules like this compound, which contain second-row elements and lone pairs, a flexible and robust basis set is required for accurate predictions of geometry and electronic properties. Commonly employed basis sets for such systems include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). irjweb.comnih.gov The notations indicate:

6-311G: A "triple-zeta" basis set, meaning each valence atomic orbital is described by three separate functions.

++: The addition of diffuse functions, which are important for describing anions and weak, long-range interactions.

(d,p): The addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding.

More advanced basis sets, such as the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), are also used for high-accuracy calculations. epa.gov The choice of basis set is always a compromise between computational cost and desired accuracy. Larger, more flexible basis sets provide more accurate results but require significantly more computational resources. Therefore, careful selection based on the specific properties being investigated is essential for meaningful and reliable computational studies.

Reactivity Profiles and Derivatization Chemistry of 3 Cyclopropyl 1h 1,2,4 Triazole

Regioselective Functionalization of the Triazole Ring

The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing three nitrogen atoms. chemicalbook.com Its electronic properties are key to understanding its reactivity. The ring is considered π-deficient due to the high electronegativity of the nitrogen atoms, which influences its susceptibility to attack by electrophiles and nucleophiles. chemicalbook.com

Introduction of Substituents via Electrophilic and Nucleophilic Aromatic Substitution

The carbon atoms (C3 and C5) in the 1H-1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution, particularly under mild conditions. chemicalbook.com The electron-withdrawing nature of the adjacent nitrogen atoms facilitates this type of reaction. smolecule.com Conversely, direct electrophilic substitution on the ring's carbon atoms is generally difficult due to this inherent electron deficiency. chemicalbook.com

In the case of 3-cyclopropyl-1H-1,2,4-triazole, the C5 position is the primary target for substitution. For instance, in the synthesis of antistaphylococcal agents, 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline was successfully synthesized, demonstrating the introduction of an aniline (B41778) group at the C5 position. nih.gov This transformation often proceeds through a multi-step, one-pot process involving the acylation of a starting hydrazide with cyclopropane (B1198618) carbonyl chloride, followed by heterocyclization and subsequent nucleophilic opening of a fused triazoloquinazoline ring intermediate. nih.gov

While direct electrophilic attack on the carbon atoms is challenging, functionalized triazole N-oxides can be used as intermediates to introduce substituents. rsc.org These N-oxides can be halogenated at the C5 position, and the halogen can then be replaced by various nucleophiles. rsc.org Subsequent deoxygenation yields the substituted triazole. rsc.org This strategy allows for the introduction of a wide array of functional groups, including fluoro, chloro, alkoxy, and amino groups, onto the triazole nucleus. rsc.org

Reactions Involving Nitrogen Atoms of the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring are the most nucleophilic and basic centers in the molecule, making them the primary sites for electrophilic attack. chemicalbook.com 1H-1,2,4-Triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which can interconvert rapidly. chemicalbook.commdpi.com

Alkylation is a common reaction involving the ring's nitrogen atoms. The regioselectivity of alkylation can often be controlled by the reaction conditions. chemicalbook.com For example, using a base like sodium ethoxide in ethanol (B145695) tends to favor alkylation at the N1 position. chemicalbook.com Research has demonstrated the successful N-methylation of a 3-cyclopropyl-1,2,4-triazole derivative, specifically in the synthesis of ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate. nih.gov In another study targeting Mycobacterium tuberculosis, different lipophilic groups, including ethyl and cyclopropyl (B3062369) moieties, were successfully introduced at the N4 position of a 1,2,4-triazole scaffold. nih.gov

Protonation also occurs readily on a nitrogen atom, typically at the N4 position, to form a triazolium salt. chemicalbook.com The NH proton in N-unsubstituted 1,2,4-triazoles is acidic, with a pKa of 10.26, allowing for easy metalation with bases like NaOH or AgNO3. chemicalbook.com

Table 1: Examples of N-Functionalization on the 1,2,4-Triazole Ring

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate | Methylating agent | Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate | nih.gov |

| 1,2,4-Triazole-3-thione derivative | Ethyl or cyclopropyl halides | N4-ethyl or N4-cyclopropyl substituted 1,2,4-triazole | nih.gov |

| 1H-1,2,4-Triazole | Methyl sulfate (B86663) / aq. NaOH | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| 1H-1,2,4-Triazole | Sodium ethoxide / ethanol | N1-alkylated 1,2,4-triazole | chemicalbook.com |

Transformations of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions, which can be a strategic tool in molecular functionalization. smolecule.com These reactions are often driven by the release of strain energy. smolecule.com

In some synthetic contexts, the cyclopropyl ring attached to a triazole can be intentionally opened to introduce new functionalities. smolecule.com However, transformations can also occur on the cyclopropyl ring itself without cleavage. For example, a method has been reported for the synthesis of 2-[2-(1-chloro-cyclopropyl)-3-(2-chlorophenyl)-2-hydroxy-propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. google.com This demonstrates that the cyclopropyl ring can be functionalized, in this case via chlorination at the C1 position, while remaining intact. Such modifications can significantly alter the biological and chemical properties of the parent molecule. In structure-activity relationship studies of antifungal agents, a derivative containing a cyclopropyl group showed higher activity against Pseudoperonospora cubensis compared to a phenyl-substituted analogue. mdpi.com

Construction of Complex Molecular Architectures and Hybrids

The this compound scaffold is a versatile building block for constructing more complex molecules and molecular hybrids. Its derivatives are often sought for their potential applications in medicinal chemistry and agrochemistry.

Synthesis of Triazole-Based Conjugates for Diverse Chemical Applications

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug design. The this compound moiety has been successfully incorporated into various conjugates to enhance or modulate biological activity.

Antimicrobial Agents : Researchers have synthesized triazole-based molecular hybrids with significant antistaphylococcal activity. nih.gov These compounds often feature the 3-cyclopropyl-1,2,4-triazole core linked to an aniline fragment, with the cyclopropyl group being noted as essential for antibacterial activity. nih.gov Another study describes the synthesis of 3-cyclopropyl- smolecule.comnih.govtriazolo[3,4-b] smolecule.comnih.govderpharmachemica.comthiadiazole-6-thiol, a fused heterocyclic system with good antibacterial and anti-inflammatory properties. bohrium.com

Antifungal Agents : The 1,2,4-triazole ring is a key component of many antifungal drugs, where it inhibits the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The cyclopropyl group has been incorporated into these structures; for instance, a compound containing a cyclopropyl group showed high activity against the plant pathogen Pseudoperonospora cubensis. mdpi.com

Antitubercular Agents : In the search for new treatments for tuberculosis, a series of compounds containing a 3-thio-1,2,4-triazole moiety were investigated. nih.gov The N4-cyclopropyl analog was found to be equipotent with the initial hit compound, demonstrating the utility of this substituent in maintaining activity against Mycobacterium tuberculosis. nih.gov

Table 2: Examples of this compound Based Conjugates

| Conjugate Type | Target Application | Key Structural Feature | Reference |

|---|---|---|---|

| Phenylamine Hybrid | Antistaphylococcal | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline | nih.gov |

| Thiadiazole Fusion | Antibacterial/Anti-inflammatory | 3-Cyclopropyl- smolecule.comnih.govtriazolo[3,4-b] smolecule.comnih.govderpharmachemica.comthiadiazole | bohrium.com |

| Thio-triazole | Antitubercular | N4-cyclopropyl-3-thio-1,2,4-triazole pyridine (B92270) | nih.gov |

| Thiadiazole Hybrid | Antifungal | 1,2,3-Thiadiazole linked to a cyclopropyl-triazole | mdpi.com |

Strategies for Incorporating this compound into Larger Scaffolds

Several synthetic strategies have been developed to incorporate the this compound unit into larger and more complex molecular frameworks. These methods often rely on creating a functionalized version of the core heterocycle that can then participate in further coupling or cyclization reactions.

A convergent synthetic strategy involves preparing key precursors like 1,2,4-triazole-3(5)-carboxylates from readily available acyl hydrazides. nih.gov Specifically, ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate has been synthesized on a gram scale and serves as a versatile intermediate for creating amides, nitriles, and other derivatives. nih.gov

Another powerful technique is the Pinner reaction, which can be used to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov This method converts α-substituted ethyl cyanoacetates into key carboxyimidate salt intermediates, which then react with formylhydrazide to yield the desired triazolylacetates. nih.gov These products are valuable building blocks for more complex structures.

"One-pot" reactions provide an efficient route for building complex molecules. A copper-catalyzed one-pot synthesis of 3-cyclopropyl-5-phenyl-1H-1,2,4-triazole has been developed from the reaction of benzamidine (B55565) and cyclopropanecarboxamidine. thieme-connect.com This method involves a sequential intermolecular coupling followed by an intramolecular aerobic oxidative dehydrogenation. thieme-connect.com Similarly, a one-pot synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline creates a key building block for further structural modifications. nih.gov

Role of 3 Cyclopropyl 1h 1,2,4 Triazole in Contemporary Chemical Sciences

Contribution to Privileged Scaffold Research and Development

The 1,2,4-triazole (B32235) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of new therapeutic agents. nih.gov The incorporation of a cyclopropyl (B3062369) group at the 3-position of the 1,2,4-triazole ring further enhances its utility. The cyclopropyl moiety introduces a degree of conformational rigidity and can influence the electronic properties of the triazole ring, which can be crucial for optimizing interactions with biological receptors. nih.gov

The 1,2,4-triazole core is a key component in a variety of clinically used drugs, demonstrating its broad therapeutic applicability. isres.orgjaper.in Research has shown that derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. isres.orgnih.govresearchgate.net The presence of the cyclopropyl group can modulate these activities, potentially leading to compounds with improved potency and selectivity. For instance, the SAR (Structure-Activity Relationship) analysis of certain antistaphylococcal agents revealed that the presence of a cycloalkyl group, such as cyclopropyl, in the third position of the triazole ring was essential for their antibacterial activity. nih.gov

Utility in Functional Material Design and Development

The unique structural and electronic properties of 3-Cyclopropyl-1H-1,2,4-triazole and its derivatives make them attractive candidates for the design and development of functional materials. researchgate.net The triazole ring, with its multiple nitrogen atoms, can act as a versatile ligand for coordinating with metal ions, a property that is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). isres.orgscispace.com These materials have a wide range of potential applications, including in catalysis, gas storage, and separation technologies. scispace.com

The incorporation of the cyclopropyl group can influence the resulting material's properties, such as its porosity, stability, and catalytic activity. While direct studies on this compound in this specific context are emerging, the broader class of triazole derivatives has been extensively investigated for their role in materials science. researchgate.net The ability of the triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further contributes to its utility in creating ordered supramolecular structures. nih.gov

Application as a Chemical Precursor and Building Block

This compound serves as a valuable chemical precursor and building block in organic synthesis. Its structure allows for diverse chemical modifications, enabling the synthesis of more complex molecules. An efficient, gram-scale synthesis of 3(5)-substituted 1,2,4-triazole-derived building blocks, including those with a cyclopropyl substituent, has been developed, highlighting their accessibility for broader synthetic applications. nih.gov

This compound can be utilized in various chemical reactions to introduce the cyclopropyl-triazole moiety into larger molecular frameworks. For example, it can be a key starting material for creating new heterocyclic systems with potential biological activity. nih.gov The development of one-pot synthesis methods for related compounds further underscores the utility of triazole derivatives as versatile building blocks in combinatorial chemistry and drug discovery. nih.govnih.gov

Table of Synthetic Applications:

| Product Type | Synthetic Utility of this compound |

| Biologically Active Heterocycles | Serves as a key building block for introducing the cyclopropyl-triazole motif. nih.gov |

| Substituted 1,2,4-triazoles | Accessible through efficient, scalable synthetic routes for use in further chemical synthesis. nih.gov |

| Complex Molecular Architectures | Its unique structure enables diverse chemical transformations for creating novel compounds. |

Metal Ion Coordination and Scavenging Abilities of this compound Derivatives

The nitrogen atoms within the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent coordinating agents for a variety of metal ions. isres.orgnih.gov This property is central to the application of triazole derivatives in coordination chemistry and for the removal of heavy metals from aqueous solutions. nih.govbohrium.com

Derivatives of 1,2,4-triazole have demonstrated significant metal ion scavenging abilities. nih.govbohrium.com For instance, certain triazole-based compounds have shown high removal rates for various metal ions. nih.govbohrium.com The specific binding properties can be tuned by modifying the substituents on the triazole ring. The cyclopropyl group in this compound can influence the ligand's steric and electronic properties, thereby affecting its coordination behavior and selectivity for different metal ions. researchgate.net The ability of triazoles to form stable complexes with metal ions is also fundamental to their use in the construction of coordination polymers and frameworks. scispace.com

Table of Metal Ion Interactions:

| Derivative Class | Application | Metal Ion Interaction |

| 3-Cyclopropyl- nih.govnih.govtriazolo[3,4-b] nih.govthiadiazole-6-thiol | Heavy metal removal | Good metal ion scavenging ability. nih.govbohrium.com |

| Pyridine (B92270) and 1,2,4-triazole substituted calix nih.govarenes | Metal extraction | Binds to metal centers through pyridine and triazole nitrogen atoms. researchgate.net |

| Tris(triazolyl)borates | Coordination polymers | Forms homoleptic complexes and coordination polymers with varying metal centers. scispace.com |

| 1H-1,2,3-triazole-4,5-dithiolates | Metal complexes | Forms stable complexes with Group 10 metals. rsc.org |

Impact on Chemical Space Exploration and Combinatorial Chemistry Libraries

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. Exploring this space is a key objective in drug discovery and materials science. This compound and its derivatives are valuable tools for expanding the accessible chemical space. nih.govnih.gov

The development of efficient, one-pot synthetic methods for 1,2,4-triazoles allows for the rapid generation of large libraries of diverse compounds. nih.gov These combinatorial libraries can then be screened for desirable properties, such as biological activity or material function. The unique structural features of the cyclopropyl-triazole scaffold contribute to the novelty and diversity of these libraries. By providing access to a wide range of substituted triazoles, researchers can systematically explore structure-activity relationships and identify new lead compounds for further development. nih.govnih.govresearchgate.net The use of such building blocks is crucial for generating libraries of both drug-like and "beyond-rule-of-five" compounds, which can lead to the discovery of novel therapeutic agents and functional materials. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-cyclopropyl-1H-1,2,4-triazole and its derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally benign methods. Traditional synthetic routes are being challenged by innovative approaches that offer improved yields, reduced reaction times, and the use of less hazardous reagents.

One notable advancement is the development of "one-pot" synthesis methods. nih.gov These procedures, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of operational simplicity and reduced solvent waste. For instance, a successful one-pot synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline has been reported, starting from the acylation of a hydrazide with cyclopropane (B1198618) carbonyl chloride, followed by heterocyclization and subsequent ring opening. nih.gov Another one-pot approach begins with 2-aminobenzonitrile, providing an alternative pathway to these valuable building blocks. nih.gov

Researchers are also exploring novel catalytic systems to improve the efficiency and selectivity of triazole synthesis. Copper-catalyzed reactions, a cornerstone of "click chemistry," continue to be refined for the synthesis of complex triazole-containing molecules. thieme-connect.com The development of catalytic systems that operate under mild conditions with low catalyst loadings is a key objective.

Advanced Spectroscopic Characterization of Excited States and Transient Species

The photophysical and photochemical properties of this compound and its derivatives are of fundamental interest for their potential application in areas such as photosensitizers and photoluminescent materials. Advanced spectroscopic techniques are crucial for elucidating the nature of their excited states and identifying transient species formed upon photoexcitation.

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the ground-state structure of newly synthesized derivatives nih.govnih.gov, the study of their excited-state dynamics requires more sophisticated approaches. Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide insights into the lifetimes of excited states, quantum yields of fluorescence, and the formation of transient species like radicals or triplet states.

For instance, the investigation of spin-crossover iron(II) complexes with 4-cyclopropyl-1,2,4-triazole has utilized variable-temperature infrared spectroscopy to probe the spin states of the metal center. researchgate.net Irradiation with light at low temperatures can populate metastable high-spin states, and the relaxation dynamics of these states can be monitored spectroscopically. researchgate.net Although detailed studies on the excited states of the isolated this compound molecule are not extensively reported, the methodologies applied to its derivatives and related triazole systems provide a clear roadmap for future investigations. The inherent stability of the 1,2,3-triazole ring to acidic and basic hydrolysis, as well as to oxidative and reductive conditions, suggests a high degree of aromatic stabilization, which will influence its excited-state behavior. researchgate.net

Expansion of Computational Studies for Reaction Dynamics and Catalysis

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions and for the rational design of new catalysts. In the context of this compound, computational studies are being employed to investigate reaction mechanisms, predict molecular properties, and guide synthetic efforts.

Theoretical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been used to study the molecular structure and vibrational frequencies of 1,2,4-triazole (B32235) derivatives. derpharmachemica.com For example, the geometric parameters, Mulliken atomic charges, and spectroscopic data of 2-(3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) benzoic acid have been investigated using B3LYP/HF 6-31g(d,p) basis sets. derpharmachemica.com These calculations provide valuable insights that complement experimental findings.

Molecular docking studies are another powerful computational technique used to predict the binding interactions between small molecules and biological targets. While this article focuses on non-biological applications, the same principles are applied to understand interactions in chemical systems. For instance, molecular docking has been used to investigate the potential mechanism of action of triazole-based compounds as DNA gyrase inhibitors. nih.govd-nb.info

Furthermore, computational studies are crucial for elucidating the mechanisms of catalytic reactions. For example, combined experimental and computational mechanistic studies have been carried out on the 1,3-dipolar cycloaddition of azides and iodoalkynes catalyzed by copper(I) complexes to rationalize the observed regioselectivity. acs.org Such studies can help in the design of more efficient and selective catalysts for the synthesis of this compound and its derivatives.

Design and Synthesis of Chemically Versatile Derivatives

The this compound scaffold serves as a versatile platform for the design and synthesis of a wide array of derivatives with tailored properties. By introducing different functional groups onto the triazole ring or the cyclopropyl (B3062369) moiety, chemists can fine-tune the steric and electronic characteristics of the molecule, leading to new applications.

A variety of derivatives have been synthesized and characterized. For example, research has focused on creating derivatives such as 5-Cyclopropyl-1H-1,2,4-triazole-3-carboxamide and its corresponding ethyl carboxylate. nih.gov The synthesis of N-methylated derivatives, such as Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate and Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate, has also been reported, demonstrating the potential for modifying the triazole ring. nih.gov

Furthermore, the core structure has been incorporated into more complex molecular architectures. Examples include the synthesis of (3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone derivatives, which combine the triazole moiety with a cyclopropane carboxylic acid derivative. jocpr.com Another area of exploration is the synthesis of fused heterocyclic systems, such as 3-cyclopropyl- nih.govjocpr.comfrontiersin.orgtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole-6-thiol. nih.gov

The table below showcases a selection of synthesized derivatives, highlighting the versatility of the this compound core.

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | Substituted 4-hydrazinoquinazolines and cyclopropane carbonyl chloride | One-pot synthesis, heterocyclization | nih.gov |

| 3-Cyclopropyl- nih.govjocpr.comfrontiersin.orgtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole-6-thiol | 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and carbon disulfide | Cyclization | nih.gov |

| Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate | Diethyl oxalate (B1200264) and cyclopropanecarboximidohydrazide | Condensation/Cyclization | nih.gov |

| (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone | 3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride and sodium 1,2,4-triazole | Acylation | jocpr.com |

Exploration of New Non-Biological Chemical Applications and Methodologies

While much of the research on triazoles has been driven by their biological activity, there is a growing interest in their non-biological chemical applications. The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for use in materials science, coordination chemistry, and catalysis.

One promising application is in the field of environmental remediation. Triazole derivatives have been shown to be effective in the removal of heavy metal ions from aqueous solutions. nih.govfrontiersin.org For instance, certain derivatives have demonstrated significant scavenging ability for ions such as Pb²⁺, Cd²⁺, Ca²⁺, and Mg²⁺. nih.govfrontiersin.org This is attributed to the coordinating ability of the nitrogen atoms in the triazole ring, which can chelate with metal ions.

Furthermore, triazole derivatives are being explored as corrosion inhibitors. ijcsi.pro They can form protective films on metal surfaces, preventing corrosion in aggressive environments. The self-assembly of well-ordered organic films of triazole derivatives is a particularly promising approach for creating robust and controllable anticorrosion coatings. ijcsi.pro

The development of new chemical methodologies centered around the this compound core is another active area of research. This includes their use as building blocks in the synthesis of more complex heterocyclic systems and their application as organocatalysts.

Q & A

Basic Research Question

- 1H NMR : The cyclopropyl group exhibits characteristic split peaks between δ 0.5–2.0 ppm due to its strained ring structure. Protons on the triazole ring appear as singlets in the δ 7.5–8.5 ppm range .

- IR : Stretching vibrations for N-H (3100–3300 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the triazole backbone. Cyclopropyl C-H bending is observed near 1000–1100 cm⁻¹ .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to verify purity (>98%) .

Advanced Consideration : For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly in derivatives with multiple substituents. Mass spectrometry (HRMS) further confirms molecular ion peaks and fragmentation patterns .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol generation is likely .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to limit inhalation of vapors or dust .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Consideration : Chronic exposure risks include hepatotoxicity and thyroid dysfunction, as observed in structurally similar 3-amino-1,2,4-triazole derivatives. Regular biomonitoring (e.g., liver function tests) is advised for researchers handling the compound long-term .

How can conflicting data in biological activity assays of 1,2,4-triazole derivatives be systematically addressed?

Advanced Research Question

Contradictions often arise from variations in assay conditions or substituent effects. To resolve discrepancies:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for hepatotoxicity studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Structure-Activity Relationship (SAR) Analysis : Compare logP, electronic effects (Hammett constants), and steric parameters of substituents. For example, electron-withdrawing groups on the triazole ring enhance antimicrobial activity but reduce solubility .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to separate biological variability from experimental noise, as done in RNA-Seq studies of triazole-induced gene expression .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electron density distribution, aiding in reactivity predictions (e.g., nucleophilic attack sites) .

- Molecular Dynamics (MD) Simulations : Assess solubility by simulating interactions with solvents (e.g., water, ethanol) and calculating Gibbs free energy of solvation .

- QSAR Models : Train models using datasets of triazole derivatives to forecast properties like logP, pKa, and bioavailability. For example, Hansch analysis correlates cyclopropyl lipophilicity with membrane permeability .

What are the environmental implications of this compound, and how can its ecotoxicity be mitigated?

Advanced Research Question

- Aquatic Toxicity : The compound’s acute toxicity (LC50 < 10 mg/L in Daphnia magna) necessitates strict wastewater containment. Use activated carbon filters to adsorb residuals before disposal .

- Biodegradation Studies : Aerobic microbial degradation pathways (e.g., via Pseudomonas spp.) can be optimized by supplementing cultures with nitrogen sources to enhance triazole ring cleavage .

How does the cyclopropyl group influence the stability and reactivity of 1,2,4-triazole derivatives?

Basic Research Question

The cyclopropyl ring’s strain energy (~27 kcal/mol) increases reactivity:

- Thermal Stability : Derivatives decompose at higher temperatures (Tdec > 200°C) compared to non-cyclopropyl analogs due to ring strain-induced instability .

- Acid/Base Resistance : The cyclopropyl group resists protonation under mild acidic conditions (pH 3–7), making it suitable for drug formulations targeting gastric environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.